[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-cyclohexylphenyl)methanone [4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-cyclohexylphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 861211-52-1
VCID: VC7897067
InChI: InChI=1S/C25H30ClNO2/c1-27-15-21(20-12-13-24(29-2)23(26)14-20)22(16-27)25(28)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-14,17,21-22H,3-7,15-16H2,1-2H3
SMILES: CN1CC(C(C1)C(=O)C2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)OC)Cl
Molecular Formula: C25H30ClNO2
Molecular Weight: 412 g/mol

[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-cyclohexylphenyl)methanone

CAS No.: 861211-52-1

Cat. No.: VC7897067

Molecular Formula: C25H30ClNO2

Molecular Weight: 412 g/mol

* For research use only. Not for human or veterinary use.

[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-cyclohexylphenyl)methanone - 861211-52-1

Specification

CAS No. 861211-52-1
Molecular Formula C25H30ClNO2
Molecular Weight 412 g/mol
IUPAC Name [4-(3-chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-yl]-(4-cyclohexylphenyl)methanone
Standard InChI InChI=1S/C25H30ClNO2/c1-27-15-21(20-12-13-24(29-2)23(26)14-20)22(16-27)25(28)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-14,17,21-22H,3-7,15-16H2,1-2H3
Standard InChI Key LSZXSJRLEMPHQV-UHFFFAOYSA-N
SMILES CN1CC(C(C1)C(=O)C2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)OC)Cl
Canonical SMILES CN1CC(C(C1)C(=O)C2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)OC)Cl

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The compound is formally designated as [4-(3-chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-yl]-(4-cyclohexylphenyl)methanone under IUPAC rules. Its molecular formula, C₂₅H₃₀ClNO₂, reflects the integration of 25 carbon atoms, 30 hydrogens, one chlorine, one nitrogen, and two oxygen atoms. The molecular weight of 412 g/mol arises from this atomic composition.

Structural Features and Stereochemistry

Key structural components include:

  • Pyrrolidine core: A five-membered saturated nitrogen heterocycle with methyl substitution at N1.

  • Aromatic substituents:

    • 3-Chloro-4-methoxyphenyl group at C4 of pyrrolidine

    • 4-Cyclohexylphenyl group attached via a ketone bridge

  • Stereogenic centers: The pyrrolidine ring creates two stereocenters at C3 and C4, though commercial samples typically exist as racemic mixtures unless specified otherwise .

The canonical SMILES string (CN1CC(C(C1)C(=O)C2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)OC)Cl) encodes this connectivity.

Synthetic Methodologies

Retrosynthetic Analysis

While explicit synthetic protocols remain proprietary, plausible routes involve:

  • Pyrrolidine ring formation via Paal-Knorr cyclization of 1,4-diketones with methylamine.

  • Friedel-Crafts acylation to install the 4-cyclohexylphenyl ketone group.

  • Suzuki-Miyaura coupling for introducing the chlorinated aryl moiety.

Key Synthetic Challenges

  • Regioselectivity: Ensuring proper substitution patterns on the pyrrolidine ring.

  • Steric hindrance: Managing bulky cyclohexyl and aryl groups during coupling reactions.

  • Oxidation control: Preventing over-oxidation of the pyrrolidine nitrogen.

Physicochemical Properties

Basic Physical Parameters

PropertyValueSource
Molecular Weight412 g/mol
logP (Predicted)~4.1 (Analogous to )
Aqueous Solubility<1 mg/mL (Estimated)
Melting PointNot reported-

The high logP value suggests significant lipophilicity, favoring membrane permeability but complicating aqueous formulation .

Spectroscopic Signatures

  • ¹H NMR: Expected signals include:

    • δ 1.2-2.1 (cyclohexyl CH₂)

    • δ 3.7 (OCH₃ singlet)

    • δ 6.8-7.4 (aryl protons)

  • Mass Spec: Molecular ion peak at m/z 412 with characteristic chlorine isotope pattern.

Biological Relevance and Research Applications

Material Science Applications

The cyclohexyl group enhances thermal stability, making derivatives candidates for:

  • Liquid crystal matrices

  • Polymer crosslinking agents

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey SubstituentlogP
Target Compound412 g/mol4-Cyclohexylphenyl~4.1
4-Methylphenyl Analog 343.85 g/mol4-Methylphenyl~3.8
Phenyl Derivative 264.4 g/molPhenyl~3.2

The cyclohexyl group increases molecular weight by ~48 g/mol compared to the methyl analog while boosting lipophilicity .

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